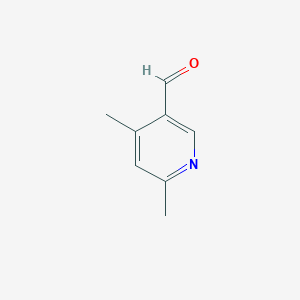

4,6-Dimethylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-7(2)9-4-8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNMBOWNWKPVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for 4,6-dimethylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthetic route in the current body of scientific literature, this paper details a rational, evidence-based approach commencing from readily available starting materials. The proposed pathway involves the construction of a functionalized pyridine ring, followed by a series of transformations to install the desired aldehyde functionality. This guide provides a comprehensive overview of the theoretical basis for each step, detailed experimental protocols for analogous reactions, and a summary of expected quantitative data. The logical workflow of the synthesis is also visualized using a process flow diagram.

Introduction

Substituted nicotin-aldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. The unique substitution pattern of this compound, featuring methyl groups at the 4- and 6-positions and a formyl group at the 3-position, presents a specific synthetic challenge. This guide proposes a robust and adaptable synthetic strategy to obtain this target molecule, addressing the current gap in available literature.

The proposed synthetic route begins with the well-established Guareschi-Thorpe condensation to form a 2-pyridone ring system, which is then strategically modified through chlorination, dehalogenation, and nitrile reduction to yield the final aldehyde product.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, starting from the condensation of acetylacetone and cyanoacetamide. The logical flow of this synthesis is depicted in the following diagram.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the proposed synthesis. These protocols are based on established methodologies for similar substrates and may require optimization for the specific target molecule.

Stage 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

The initial step involves the base-catalyzed condensation of acetylacetone with cyanoacetamide, a variation of the Guareschi-Thorpe reaction, to form the core pyridone structure.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

-

Add a catalytic amount of a suitable base, such as piperidine or an amino acid like glycine.[1]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

Expected Data:

| Parameter | Expected Value |

| Yield | 50-60% |

| Melting Point | >300 °C (decomposes) |

| Appearance | White to off-white solid |

Stage 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The hydroxyl group of the 2-pyridone is converted to a chloride to facilitate its subsequent removal. This is typically achieved using a chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

-

In a fume hood, carefully add 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,6-dimethylnicotinonitrile.

Expected Data:

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | Solid |

Stage 3: Synthesis of 4,6-Dimethylnicotinonitrile

The 2-chloro substituent is removed via catalytic hydrogenation, yielding the desired 4,6-dimethylnicotinonitrile.

Experimental Protocol:

-

Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a palladium-on-carbon catalyst (Pd/C, typically 5-10 mol%).

-

Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to afford 4,6-dimethylnicotinonitrile.

Expected Data:

| Parameter | Expected Value |

| Yield | >90% |

| Appearance | Solid |

Stage 4: Synthesis of this compound

The final step is the reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve 4,6-dimethylnicotinonitrile (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., toluene or hexanes) to the reaction mixture.

-

Stir the reaction at low temperature for a specified period, monitoring by TLC.

-

Quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Data:

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | Oil or low-melting solid |

Alternative Synthetic Strategies

While the proposed pathway offers a logical and feasible route, other strategies could also be explored. The logical relationship between these alternative approaches is illustrated below.

Caption: Alternative approaches to this compound.

-

Direct Formylation of 2,4-Lutidine: Reactions such as the Vilsmeier-Haack or Reimer-Tiemann could potentially introduce a formyl group directly onto the 2,4-lutidine ring. However, the regioselectivity of these reactions on a substituted pyridine ring would need to be carefully investigated.

-

Selective Oxidation of a Methyl Group: The selective oxidation of one of the methyl groups of 2,4-lutidine to an aldehyde is another possibility. This would require a reagent or catalyst that can differentiate between the two methyl groups, which is a significant synthetic challenge.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed multi-step sequence, starting from the Guareschi-Thorpe condensation, offers a plausible and adaptable route based on well-established chemical transformations. The provided experimental protocols for analogous reactions serve as a solid foundation for researchers to develop a successful synthesis of this target molecule. Further experimental validation and optimization of each step are necessary to establish a definitive and efficient protocol. The exploration of alternative strategies, such as direct formylation or selective oxidation, may also warrant investigation to identify more direct and efficient synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinaldehyde, a substituted pyridine derivative, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, and potential biological activities. Due to the limited availability of direct experimental data for this specific isomer, this document combines theoretical predictions, data from structurally related compounds, and established chemical principles to offer a thorough profile. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes |

| Molecular Formula | C₈H₉NO | - |

| Molecular Weight | 135.16 g/mol | - |

| Melting Point | Not available | Expected to be a low-melting solid or liquid at room temperature, similar to other dimethyl-substituted pyridines. |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimated based on the boiling points of related isomers and substituted pyridines. |

| pKa (of pyridinium ion) | 4.5 - 5.5 | The electron-withdrawing nature of the aldehyde group is expected to decrease the basicity of the pyridine nitrogen compared to 4,6-dimethylpyridine. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). Limited solubility in water. | The presence of the polar aldehyde and pyridine nitrogen allows for some water solubility, but the methyl groups and aromatic ring decrease it. |

| LogP | 1.5 - 2.0 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet | Highly deshielded proton characteristic of an aldehyde. |

| Aromatic-H (H2) | ~8.8 | Singlet | Proton at the 2-position of the pyridine ring. |

| Aromatic-H (H5) | ~7.2 | Singlet | Proton at the 5-position of the pyridine ring. |

| Methyl-H (C4-CH₃) | ~2.5 | Singlet | Protons of the methyl group at the 4-position. |

| Methyl-H (C6-CH₃) | ~2.6 | Singlet | Protons of the methyl group at the 6-position. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde C=O | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic C (C2, C6) | 150 - 160 | Carbons adjacent to the nitrogen in the pyridine ring. |

| Aromatic C (C4) | 145 - 155 | Carbon bearing a methyl group. |

| Aromatic C (C3, C5) | 120 - 140 | Other aromatic carbons. |

| Methyl C (C4-CH₃, C6-CH₃) | 18 - 25 | Chemical shifts for the methyl group carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequency of the carbonyl group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (aromatic ring) | 1400 - 1600 | Medium to Strong |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a plausible method for the synthesis of this compound from 4,6-dimethylpyridine.

Materials:

-

4,6-Dimethylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents) to anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution with stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 4,6-dimethylpyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify the chemical shifts, multiplicities, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Identify the characteristic absorption bands, particularly the strong C=O stretch of the aldehyde.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of nicotinaldehyde derivatives has shown a range of biological effects.

Potential Areas of Interest:

-

Antimicrobial Activity: Substituted pyridines are known to exhibit antibacterial and antifungal properties. The specific substitution pattern of this compound may confer activity against various microbial strains.

-

Enzyme Inhibition: The aldehyde functionality can potentially interact with active sites of various enzymes, making it a candidate for inhibitor screening.

-

Precursor for Bioactive Molecules: this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as novel kinase inhibitors or receptor antagonists.

Hypothetical Signaling Pathway Interaction:

Given the reactivity of the aldehyde group, it is plausible that this compound could interact with cellular signaling pathways that are sensitive to reactive carbonyl species. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its physicochemical properties, based on sound chemical principles and data from related compounds. The detailed synthetic and characterization protocols are intended to empower researchers to further investigate this molecule. Future studies are warranted to experimentally validate the predicted properties and to explore its potential applications in drug discovery and materials science, particularly in leveraging its unique substitution pattern on the pyridine ring.

An In-depth Technical Guide to Dimethylnicotinaldehyde Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties and availability of 4,6-dimethylnicotinaldehyde and its closely related isomers. Extensive searches of chemical databases and scientific literature indicate that This compound is not a commercially available or well-documented compound, and a specific CAS number could not be identified for this structure.

This document provides a summary of available data for structurally similar and commercially available isomers, including 2,4-dimethylnicotinaldehyde and 2,6-dimethylpyridine-3-carbaldehyde, to serve as a reference for research and development in this area.

Chemical Structure and Identification

While no specific data exists for this compound, its structure can be inferred from its IUPAC name as a pyridine ring with methyl groups at positions 4 and 6, and an aldehyde group at position 3. For comparison, the structures of related, documented isomers are presented below.

Table 1: Structures of Dimethylnicotinaldehyde Isomers

| Compound Name | Structure |

| This compound (Hypothetical) |  |

| 2,4-Dimethylnicotinaldehyde |  |

| 2,6-Dimethylpyridine-3-carbaldehyde |  |

| 5,6-Dimethyl-3-pyridinecarboxaldehyde |  |

Physicochemical Data of Related Isomers

Quantitative data for commercially available dimethylnicotinaldehyde isomers is summarized below. This information is critical for applications in synthetic chemistry and drug design.

Table 2: Physicochemical Properties of Dimethylnicotinaldehyde Isomers

| Property | 2,4-Dimethylnicotinaldehyde[1] | 2,6-Dimethylpyridine-3-carbaldehyde | 5,6-Dimethyl-3-pyridinecarboxaldehyde |

| CAS Number | 168072-32-0[1] | 650141-20-1 | 1174028-17-1 |

| Molecular Formula | C₈H₉NO[1] | C₈H₉NO | C₈H₉NO |

| Molecular Weight | 135.16 g/mol [1] | 135.17 g/mol | 135.17 g/mol |

| Purity | ≥98%[1] | ≥97% (NMR) | Not specified |

| Appearance | Not specified | Light yellow liquid | Not specified |

| Storage Conditions | 4°C, stored under nitrogen[1] | ≤ -4 °C | Not specified |

| SMILES | CC1=C(C=O)C(=NC=C1)C[1] | O=Cc1cncc(C)c1C | Not specified |

Experimental Protocols and Methodologies

Due to the lack of specific literature on this compound, no experimental protocols for its synthesis or use can be provided.

However, the synthesis of related substituted pyridines has been documented. For instance, the synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is achieved through a three-component condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine. This suggests that multi-component reactions could be a viable strategy for the synthesis of various substituted nicotinic aldehydes, potentially including the 4,6-dimethyl isomer.

Signaling Pathways and Logical Relationships

As no biological or pharmacological studies involving this compound have been identified, there are no known signaling pathways or experimental workflows to visualize.

For researchers interested in the potential applications of such compounds, it is worth noting that a related compound, 2,6-dimethylpyridine-3-carboxaldehyde, has been used in the synthesis of Epelsiban, an oxytocin receptor antagonist. This highlights the potential for dimethylnicotinaldehyde derivatives to serve as intermediates in the development of therapeutic agents.

To illustrate a generalized workflow for the potential investigation of a novel compound like this compound, a logical diagram is provided below.

Caption: A generalized workflow for the synthesis, screening, and development of a novel chemical entity.

Conclusion

References

A Technical Guide to the Biological Activities of Substituted Nicotin-aldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotin-aldehydes and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The unique chemical scaffold, featuring a pyridine ring bearing an aldehyde group, allows for extensive structural modifications, leading to a diverse range of biological activities. These compounds have been explored for their potential as anticancer, antimicrobial, and insecticidal agents, among other therapeutic and commercial applications. This guide provides an in-depth overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Derivatives of nicotin-aldehyde have emerged as a promising class of compounds for cancer therapy.[1] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Furthermore, recent studies have uncovered a novel role for nicotin-aldehyde in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a critical coenzyme, which has significant implications for cancer treatments that target NAD metabolism.[2][3]

Mechanism of Action: Cytotoxicity and NAD Biosynthesis

Many nicotin-aldehyde derivatives exert their anticancer effects by triggering apoptosis.[1] However, a particularly noteworthy mechanism involves the Preiss-Handler pathway for NAD biosynthesis.[2] Some cancer therapies rely on depleting intracellular NAD levels using agents that inhibit key enzymes like NAMPT.[2][3] Nicotinaldehyde has been identified as a novel precursor that can replenish these NAD levels in leukemia cells, thereby counteracting the effects of such anticancer agents.[2] In the tumor microenvironment, nicotinaldehyde is converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to restore NAD pools, highlighting a potential mechanism of drug resistance.[2][3]

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is commonly evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | MCF-7 (Breast) | 1.91 | [1] |

| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | 2.63 | [1] |

| Compound 20b (A 1,3,4-thiadiazole derivative) | HepG-2 (Liver) | 4.37 ± 0.7 |[1] |

Signaling and Metabolic Pathways

// Nodes Nicotinaldehyde [label="Nicotinaldehyde\n(in Tumor Microenvironment)", fillcolor="#FBBC05", fontcolor="#202124"]; NA [label="Nicotinic Acid\n(NA)", fillcolor="#FBBC05", fontcolor="#202124"]; NAMN [label="Nicotinic Acid\nMononucleotide (NAMN)", fillcolor="#FBBC05", fontcolor="#202124"]; NAAD [label="Nicotinic Acid\nAdenine Dinucleotide (NAAD)", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAMPT_Inhibitor [label="NAMPT Inhibitor\n(e.g., APO866)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAMPT_Pathway [label="NAD Salvage Pathway\n(Blocked)", shape=plaintext, fontcolor="#5F6368"]; Cell_Survival [label="Cancer Cell Survival\nand Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nicotinaldehyde -> NA [label="Conversion"]; NA -> NAMN [label="NAPRT\n(Preiss-Handler Pathway)"]; NAMN -> NAAD; NAAD -> NAD; NAD -> Cell_Survival [label="Sustains"]; NAMPT_Inhibitor -> NAMPT_Pathway [style=dashed, arrowhead=tee, label="Inhibits"]; } caption: NAD Biosynthesis via the Preiss-Handler Pathway from Nicotinaldehyde.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds (substituted nicotin-aldehydes) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity

Nicotinic acid derivatives, synthesized from nicotinic acid hydrazide and various aldehydes, have demonstrated significant antibacterial and antifungal properties.[4][5] These compounds are particularly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[5]

Data Presentation: Antimicrobial Efficacy

The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and Oxadiazoline Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [5] |

| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | [5] |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [5] |

| Nicotinamide NC 3 | Pseudomonas aeruginosa ATCC 27853 | 0.016 mM | [6] |

| Nicotinamide NC 5 | Gram-positive bacteria | 0.03 mM |[6] |

Experimental Protocols

1. Broth Microdilution Method (for MIC Determination)

This protocol is used to determine the MIC of a compound against various bacterial and fungal strains, following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

-

Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) in a suitable broth medium to a concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution : Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for yeast.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Optical density can also be measured with a plate reader to calculate survival percentages.[6]

Other Biological Activities & Related Pathways

Insecticidal Activity

Substituted nicotin-aldehydes are crucial precursors in the synthesis of neonicotinoid insecticides.[7] These synthetic compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, causing overstimulation of the nervous system, which leads to paralysis and death.[7] This mechanism highlights the interaction of the nicotinic scaffold with key neurological receptors.

Nicotine Metabolism and Action

Nicotine, the parent compound, is primarily metabolized in the liver to cotinine. This process involves two key steps: an initial oxidation mediated by the enzyme CYP2A6 to form a nicotine-Δ1′(5′)-iminium ion, followed by a second oxidation catalyzed by a cytoplasmic aldehyde oxidase.[8] The psychoactive effects of nicotine are mediated by its binding to nAChRs in the brain, which facilitates the release of various neurotransmitters, most notably dopamine in the mesolimbic reward pathway.[9] This dopamine release is critical for the reinforcing and addictive properties of nicotine.[9][10]

// Nodes Nicotine [label="Nicotine", fillcolor="#FBBC05", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine\nReceptors (nAChRs)\nin VTA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DA_Neuron [label="Dopaminergic Neuron", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DA_Release [label="Dopamine Release\nin Nucleus Accumbens", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reward [label="Reward, Pleasure,\nAddiction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nicotine -> nAChR [label="Binds & Activates"]; nAChR -> DA_Neuron [label="Stimulates"]; DA_Neuron -> DA_Release; DA_Release -> Reward [label="Mediates"]; } caption: Nicotine's action on the mesolimbic dopaminergic reward pathway.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dimethylnicotinaldehyde Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinaldehyde, a pyridinecarboxaldehyde scaffold, is a recognized pharmacophore in medicinal chemistry. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 4,6-dimethylnicotinaldehyde derivatives and their analogs. These compounds have emerged as a promising class of molecules, particularly in the realm of oncology, with demonstrated activity against key cancer-related targets. This document provides a comprehensive overview of their synthesis, detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action, including relevant signaling pathways.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the core scaffold, this compound, can be approached through established methods of pyridine ring construction, followed by functional group manipulation. A plausible and efficient route is the Hantzsch pyridine synthesis or a variation thereof, followed by functionalization to introduce the aldehyde group.

Proposed Synthesis of this compound

A likely synthetic pathway to this compound would involve the synthesis of a 4,6-dimethylnicotinonitrile intermediate, which can then be converted to the desired aldehyde. The synthesis of the nitrile intermediate has been reported in the literature.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (A Key Intermediate)

This protocol is adapted from the synthesis of similar 2-chloronicotinonitrile derivatives.

-

Cyclization: A mixture of acetylacetone (1 equivalent) and malononitrile (1 equivalent) is refluxed in ethanol with a catalytic amount of piperidine for 2 hours to yield the cyclic intermediate.

-

Chlorination: The resulting pyridone is then treated with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine to afford 2-chloro-4,6-dimethylnicotinonitrile.[1]

-

Reduction to Aldehyde: The nitrile can be selectively reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Derivatization of this compound

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations to generate a library of derivatives. The Knoevenagel condensation is a particularly useful reaction for this purpose.

Experimental Protocol: Knoevenagel Condensation

This is a general protocol for the Knoevenagel condensation of a heteroaromatic aldehyde with an active methylene compound.[2][3][4]

-

Reaction Setup: To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1 equivalent) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of a base (e.g., piperidine, triethylamine, or an environmentally benign catalyst).[2][3][4]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Biological Activities and Therapeutic Potential

Pyridine-based compounds are known to exhibit a wide range of biological activities, with a significant number of approved drugs containing this scaffold. Derivatives of this compound and its analogs have shown considerable promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. Analogs of this compound have demonstrated significant cytotoxicity against various cancer cell lines. The data presented below is for closely related pyridine derivatives, highlighting the potential of this structural class.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives (Analogs)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A (Pyridine-derived VEGFR-2 inhibitor) | HepG2 (Liver) | 4.25 | [5] |

| MCF-7 (Breast) | 6.08 | [5] | |

| Compound B (Pyridine-derived VEGFR-2 inhibitor) | HepG2 (Liver) | 4.34 | [5] |

| MCF-7 (Breast) | 10.29 | [5] | |

| Compound C (3-cyano-6-naphthylpyridine derivative) | PC3 (Prostate) | 0.05 | [6] |

| DU145 (Prostate) | 0.08 | [6] | |

| MCF-7 (Breast) | 0.03 | [6] | |

| Compound D (Pyridine-urea derivative) | MCF-7 (Breast) | 3.93 | [7] |

| Compound E (Pyridone derivative) | HepG2 (Liver) | 4.5 | [8] |

Mechanism of Action and Signaling Pathways

The anticancer effects of many pyridine-based compounds are attributed to their ability to inhibit specific signaling pathways that are crucial for tumor growth, proliferation, and survival. Two prominent targets for pyridine derivatives are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).

VEGFR-2 Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][9][10] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply. Several pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[5][6][11]

HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[12][13][14] In cancer, the dysregulation of HDAC activity can lead to the silencing of tumor suppressor genes. HDAC inhibitors can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells. The pyridine scaffold has been incorporated into the design of potent HDAC inhibitors.[12][13][14]

Experimental Protocols for Biological Assays

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising scaffold for the development of novel anticancer agents. Their synthesis is accessible through established chemical methodologies, and the aldehyde functionality allows for diverse structural modifications. The biological data from closely related pyridine derivatives indicate potent activity against various cancer cell lines, with mechanisms of action involving the inhibition of key signaling pathways such as VEGFR-2 and HDAC.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for optimal potency and selectivity. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of in vivo models will be the next critical step in evaluating the therapeutic potential of the most promising candidates. This in-depth technical guide provides a solid foundation for researchers to advance the discovery and development of this exciting class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. ijcps.org [ijcps.org]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 4,6-dimethylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 4,6-dimethylnicotinaldehyde. The information presented includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and chemical synthesis, offering key data for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | C=O (Aldehyde) |

| 143.9 | Aromatic C |

| 141.6 | Aromatic C |

| 130.6 | Aromatic C |

| 130.1 | Aromatic C |

| 21.6 | CH3 |

| 20.6 | CH3 |

Note: Data acquired at 151 MHz in CDCl3.

Expected Spectral Characteristics

Based on the structure of this compound, the following spectral characteristics can be anticipated:

-

1H NMR: The spectrum is expected to show signals for the aldehydic proton (downfield, typically δ 9-10 ppm), two aromatic protons on the pyridine ring, and two distinct methyl groups. The coupling patterns of the aromatic protons will be indicative of their positions on the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C8H9NO, 135.16 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and subsequent fragmentation of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1700 cm-1). Other significant absorptions would include C-H stretching from the aromatic ring and methyl groups, and C=N and C=C stretching vibrations from the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, MS, and IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range appropriate for proton spectra, typically 0-12 ppm.

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for carbon spectra, typically 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A gas chromatograph (GC) or liquid chromatograph (LC) can be coupled for sample introduction.

Sample Preparation (for GC-MS with EI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

GC-MS (EI) Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

-

Identify the molecular ion peak (M+).

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm-1.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm-1.

-

A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the aldehyde, C-H stretches, and aromatic ring vibrations.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

The Pivotal Role of Dimethylnicotinaldehyde Compounds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethylnicotinaldehyde, a class of substituted pyridine carboxaldehydes, is emerging as a critical building block in the synthesis of complex, biologically active molecules. While seemingly simple in structure, the strategic placement of methyl and aldehyde functional groups on the pyridine ring offers versatile reactivity for the construction of novel heterocyclic scaffolds. This technical guide provides an in-depth exploration of the potential applications of dimethylnicotinaldehyde compounds, with a primary focus on their role in the synthesis of the potent AKT inhibitor, Capivasertib (AZD5363), a significant advancement in cancer therapy. This document will detail the synthetic pathways, experimental protocols, and the underlying pharmacological mechanisms, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Application: Synthesis of the Pan-AKT Inhibitor Capivasertib (AZD5363)

A key application of dimethylnicotinaldehyde compounds is demonstrated in the synthesis of Capivasertib, a pyrrolopyrimidine-derived inhibitor of all three isoforms of the serine/threonine kinase AKT.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in many human cancers, making AKT a prime therapeutic target.[3][4] Capivasertib has shown significant efficacy in clinical trials, particularly in the treatment of hormone receptor-positive, HER2-negative breast cancer with specific genetic alterations.[5][6]

The synthesis of Capivasertib involves the strategic use of a dimethylnicotinaldehyde isomer, 2,4-dimethyl-3-formylpyridine, as a key precursor for the construction of the core pyrrolopyrimidine scaffold.

Synthetic Pathway Overview

The synthesis of Capivasertib is a multi-step process that involves the convergence of two key intermediates: the pyrrolopyrimidine core derived from 2,4-dimethyl-3-formylpyridine and the chiral amino alcohol side chain, (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine.

Experimental Protocols

Synthesis of the Pyrrolopyrimidine Core from 2,4-Dimethylnicotinaldehyde

While specific patent literature outlines various routes, a general conceptual pathway involves the condensation of 2,4-dimethyl-3-formylpyridine with a suitable amine-containing building block to form an enamine or related intermediate, followed by cyclization to construct the pyrrolo[2,3-d]pyrimidine ring system. The exact reagents and conditions are proprietary and can vary between different patented processes. A representative, though not exhaustive, protocol is described below based on general heterocyclic synthesis principles.

Materials:

-

2,4-Dimethyl-3-formylpyridine

-

Aminoacetonitrile hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Formamide

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, 2,4-dimethyl-3-formylpyridine and aminoacetonitrile hydrochloride are added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude intermediate is then heated in formamide to facilitate the cyclization and formation of the pyrrolopyrimidine ring.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis of (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine

The synthesis of the chiral side chain can be achieved through various methods, including asymmetric reduction of a corresponding ketone.

Materials:

-

1-(4-chlorophenyl)propan-1-one

-

Hydroxylamine hydrochloride

-

Triethylamine

-

Borane-tetrahydrofuran complex (1.1 M in THF)

-

Ethanol

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-(4-chlorophenyl)propan-1-one in ethanol, hydroxylamine hydrochloride and triethylamine are added at room temperature and stirred for 16 hours.[7]

-

The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate.[7] The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated to give 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[7]

-

The crude imine is dissolved in THF, and a 1.1 M solution of borane-tetrahydrofuran complex is added.[7] The mixture is heated to 80°C for 16 hours.[7]

-

The reaction is quenched with 1 M hydrochloric acid and extracted with ethyl acetate.[7]

-

The organic extract is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield 1-(4-chlorophenyl)propan-1-amine.[7] Chiral separation can be achieved using chiral chromatography or by using a chiral reducing agent in the reduction step to obtain the desired (S)-enantiomer.

Quantitative Data: Efficacy of Capivasertib

The clinical efficacy of Capivasertib, synthesized using dimethylnicotinaldehyde derivatives, has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials.

Table 1: Progression-Free Survival (PFS) in Patients with Solid Tumors [8][9][10]

| Population | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

| Intent-to-Treat (ITT) | 0.75 | 0.62–0.90 | 0.002 |

| PI3K/AKT/PTEN-altered | 0.61 | 0.32–1.16 | 0.13 |

Table 2: Overall Survival (OS) in Patients with Solid Tumors [8][10]

| Population | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

| Intent-to-Treat (ITT) | 0.61 | 0.47–0.78 | 0.0001 |

Table 3: Common Adverse Events (Grade ≥3) [10]

| Adverse Event | Frequency |

| Hyperglycemia | 20–24% |

| Diarrhea | 14–17% |

| Maculopapular rash | 11–16% |

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Capivasertib is a potent ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3).[11][12] By binding to the ATP-binding pocket of AKT, Capivasertib prevents its phosphorylation and activation, thereby blocking downstream signaling.[4] This leads to the inhibition of cellular processes that are crucial for tumor growth and survival, such as cell proliferation, metabolism, and apoptosis evasion.

Conclusion

Dimethylnicotinaldehyde compounds, particularly 2,4-dimethyl-3-formylpyridine, serve as indispensable building blocks in the synthesis of high-value, complex pharmaceutical agents. Their application in the synthesis of the pan-AKT inhibitor Capivasertib highlights their significance in the development of targeted cancer therapies. The ability to efficiently construct the core heterocyclic scaffold of such potent inhibitors underscores the value of dimethylnicotinaldehydes in medicinal chemistry. This technical guide provides a foundational understanding for researchers to explore the broader potential of this class of compounds in the discovery and development of novel therapeutics. Further research into the derivatization of dimethylnicotinaldehydes could unveil new chemical entities with diverse pharmacological activities.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Capivasertib? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]

- 12. Capivasertib - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Mechanism of 4,6-dimethylnicotinaldehyde

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 4,6-dimethylnicotinaldehyde in biological systems. As of late 2025, dedicated studies elucidating its signaling pathways, quantitative biological activity, and specific molecular targets are not publicly available.

While a detailed technical guide on the core mechanism of this compound cannot be constructed from the current body of research, this document serves to contextualize its potential biological relevance by examining the activities of the broader classes of molecules to which it belongs: substituted nicotinaldehydes and dimethylpyridine derivatives. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and to highlight areas ripe for future investigation.

The Landscape of Substituted Nicotinaldehydes in Biological Systems

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, and its derivatives are recognized as versatile chemical intermediates in the synthesis of a wide range of biologically active compounds. Their significance spans the pharmaceutical and agricultural industries.

Precursors to Pharmaceutical Agents

Substituted nicotinaldehydes are key building blocks for various therapeutic agents. For instance, the parent compound, 3-pyridinecarboxaldehyde, is a precursor in the synthesis of dual inhibitors of thromboxane A2 synthase and 5-lipoxygenase, enzymes involved in inflammatory pathways. The diverse reactivity of the aldehyde group and the potential for modification of the pyridine ring allow for the generation of large chemical libraries for drug discovery.

Role in Agriculture: Neonicotinoid Insecticides

A prominent application of substituted nicotinaldehydes is in the synthesis of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. The specific substitution pattern on the pyridine ring is crucial for their selective activity on insect nAChRs over those of mammals.

Other Reported Biological Activities

Derivatives of nicotinaldehyde have been explored for a range of other biological effects, including:

-

Antimicrobial and Antifungal Activity : Certain nicotinaldehyde-based compounds have demonstrated efficacy against various microbial and fungal pathogens.

-

Anticancer Properties : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines.

-

Enzyme Inhibition : Nicotinaldehyde-derived molecules have been shown to inhibit enzymes such as α-glucosidase.

Biological Activities of Dimethylpyridine Derivatives

The presence of dimethyl substitutions on the pyridine ring can significantly influence the biological activity of a compound. While specific data for this compound is lacking, studies on other dimethylpyridine derivatives offer some insights into potential areas of activity.

Research has shown that certain dimethylpyridine derivatives possess:

-

Anti-inflammatory Properties : Some compounds have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

-

Cytotoxic Effects : The cytotoxic potential of various dimethylpyridine derivatives against different cancer cell lines has been a subject of investigation.

Future Directions and Unanswered Questions

The absence of specific research on this compound presents a clear opportunity for novel investigation. Key questions that remain to be addressed include:

-

Primary Molecular Targets : What are the specific proteins, enzymes, or receptors with which this compound interacts?

-

Signaling Pathways : Does this compound modulate any known cellular signaling pathways?

-

Pharmacological Profile : What are its absorption, distribution, metabolism, and excretion (ADME) properties?

-

Therapeutic Potential : Does this compound exhibit any promising activity in models of human disease?

Logical Relationship Diagram

The following diagram illustrates the logical flow from the general class of compounds to the specific, yet uncharacterized, molecule of interest.

Conclusion

The Genesis of Pyridine Aldehydes: A Technical Guide to Their Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine aldehydes, encompassing the 2-, 3-, and 4-carboxaldehyde isomers, are foundational building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their unique electronic properties, stemming from the interplay between the electron-withdrawing aldehyde group and the electron-deficient pyridine ring, impart a versatile reactivity profile. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for these crucial compounds, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. We will delve into the seminal early syntheses and trace the progression to more refined and industrially viable methods, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Early Discoveries and Foundational Syntheses

The initial forays into the synthesis of pyridine aldehydes in the early 20th century were characterized by multi-step, often low-yielding, procedures. These pioneering efforts laid the groundwork for future innovations.

One of the earliest documented methods involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis and decomposition to yield the corresponding aldehyde.[2][3] However, it was the application of ozonolysis that provided more definitive early syntheses. In 1918, Harries reported the preparation of a pyridine aldehyde by the ozonization of stilbazole.[2][3] Shortly after, Lenart also utilized ozonolysis, specifically on benzoylmetanicotine, to obtain a pyridine aldehyde.[2][3]

The synthesis of the individual isomers was a staggered process:

-

3-Pyridinecarboxaldehyde (Nicotinaldehyde): In 1941, Pannizon isolated 3-pyridinecarboxaldehyde from the benzenesulfonyl derivative of nicotinic acid hydrazide.[2][3]

-

4-Pyridinecarboxaldehyde (Isonicotinaldehyde): The 4-isomer was first described in 1945 by Wilbaut, who successfully obtained it through the ozonolysis of 4-styrylpyridine.[2][3]

These early methods, while historically significant, were often impractical for large-scale synthesis due to the use of hazardous reagents and low overall yields.

Key Historical Synthesis Methods: A Comparative Overview

| Method | Isomer(s) Synthesized | Year | Precursor | Key Reagents | Reported Yield | Reference(s) |

| Ozonolysis | General | ~1918 | Stilbazole, Benzoylmetanicotine | Ozone | Not specified | [2][3] |

| Hydrazide Derivative Decomposition | 3-Pyridinecarboxaldehyde | 1941 | Benzenesulfonyl derivative of nicotinic acid hydrazide | Not specified | Not specified | [2][3] |

| Ozonolysis | 4-Pyridinecarboxaldehyde | 1945 | 4-Styrylpyridine | Ozone | Not specified | [2][3] |

Evolution of Synthetic Methodologies

The mid-20th century witnessed a surge in the development of more practical and efficient synthetic routes to pyridine aldehydes, driven by their growing importance as chemical intermediates.

The Sommelet Reaction

First reported by Marcel Sommelet in 1913, the Sommelet reaction became a valuable tool for converting benzyl halides to aldehydes.[4] Its application to the synthesis of N-heteroaromatic aldehydes was explored in the 1950s. The reaction typically involves the treatment of a (halomethyl)pyridine with hexamine, followed by hydrolysis to yield the aldehyde.[5]

Notably, Angyal, Barlin, and Wailes investigated the scope of the Sommelet reaction for pyridine aldehydes in 1953.[5] They discovered that while α- and γ-aldehydes (2- and 4-isomers) could not be obtained due to the instability of the products under the reaction conditions, β-aldehydes (3-isomer) were readily prepared.[5] For instance, 3-pyridinecarboxaldehyde was successfully synthesized from 3-aminomethylpyridine.[5]

Experimental Protocol: Sommelet Reaction for 3-Pyridinecarboxaldehyde (Adapted from Angyal et al., 1953) [5]

-

Preparation of the Hexaminium Salt: A solution of 3-(aminomethyl)pyridine in a suitable solvent is treated with an aqueous solution of hexamine.

-

Reaction: The mixture is heated under reflux for a specified period.

-

Hydrolysis and Work-up: The reaction mixture is acidified and then steam-distilled. The distillate is collected and extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude aldehyde is then purified by vacuum distillation.

Oxidation of Picolines

The direct oxidation of the readily available methylpyridines (picolines) emerged as a more atom-economical approach.

1. Selenium Dioxide Oxidation:

One of the earlier methods involved the use of selenium dioxide (SeO₂) as an oxidizing agent. This method, however, often suffered from over-oxidation to the corresponding carboxylic acid and the toxicity of selenium compounds. The reaction of 2-picoline with SeO₂ could yield 2-pyridinecarboxylic acid, while under controlled conditions, the aldehyde could be obtained.

2. Vapor-Phase Catalytic Oxidation:

A significant advancement was the development of vapor-phase catalytic oxidation processes. A notable example is the process described by Mathes et al. in US Patent 2,749,351.[6] This method involves passing a mixture of a methylpyridine, steam, and an oxygen-containing gas over a heated oxidation catalyst, such as a mixture of metal oxides (e.g., oxides of vanadium and molybdenum), at temperatures around 250-500°C.[6] This approach allows for the continuous production of pyridine aldehydes and is suitable for industrial-scale synthesis.[6]

| Vapor-Phase Oxidation of Picolines: Typical Conditions | |

| Reactants | Methylpyridine, Steam, Air/Oxygen |

| Catalyst | Mixed metal oxides (e.g., V₂O₅-MoO₃) |

| Temperature | 250 - 500 °C |

| Key Advantage | Suitable for continuous, large-scale production |

The Boekelheide Rearrangement

Reported by Virgil Boekelheide in 1954, this reaction provides a novel route to pyridyl carbinols and aldehydes from α-picoline-N-oxides.[7][8] The original procedure involved heating the N-oxide with acetic anhydride.[7][8] The reaction proceeds through an initial acylation of the N-oxide, followed by a [3.3]-sigmatropic rearrangement and subsequent hydrolysis to furnish the hydroxymethylpyridine, which can then be oxidized to the aldehyde.[7] The use of trifluoroacetic anhydride (TFAA) allows the reaction to be performed at room temperature.[7]

Experimental Protocol: Boekelheide Rearrangement (General Procedure) [7][8]

-

N-Oxide Formation: The starting α-picoline is oxidized to the corresponding N-oxide using a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid).

-

Rearrangement: The purified N-oxide is treated with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride, and heated or stirred at room temperature, depending on the reagent.

-

Hydrolysis: The resulting ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethylpyridine.

-

Oxidation: The hydroxymethylpyridine is then oxidized to the pyridine aldehyde using a suitable oxidizing agent (e.g., manganese dioxide).

Reduction of Cyanopyridines

The catalytic hydrogenation of cyanopyridines represents a highly efficient and widely used method for the synthesis of pyridine aldehydes. This method offers good yields and selectivity under controlled conditions.

1. Stephen Aldehyde Synthesis:

The Stephen aldehyde synthesis involves the reduction of a nitrile to an iminium salt using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde.[9] This method has been applied to the synthesis of pyridine aldehydes from their corresponding cyanopyridine precursors.

2. Catalytic Hydrogenation:

A more common approach is the controlled catalytic hydrogenation of cyanopyridines using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in an acidic medium.[2][3] The reaction is carried out under a hydrogen atmosphere at controlled pressure and temperature. It is crucial to use an approximately equimolar amount of hydrogen to prevent over-reduction to the corresponding aminomethylpyridine.[2][3]

| Catalytic Hydrogenation of Cyanopyridines: Typical Conditions | |

| Substrate | 2-, 3-, or 4-Cyanopyridine |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) |

| Solvent/Medium | Aqueous acid (e.g., HCl) |

| Reducing Agent | Molecular Hydrogen (H₂) |

| Pressure | < 50 p.s.i.g. |

| Temperature | 25 - 35 °C |

| Key Advantage | High yield and selectivity under controlled conditions |

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanopyridine to 3-Pyridinecarboxaldehyde (Adapted from US Patent 3,274,206) [2]

-

Reaction Setup: A solution of 3-cyanopyridine in an aqueous acidic medium is charged into a hydrogenation reactor containing a palladium on carbon catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to a pressure of less than 50 p.s.i.g., and the reaction is maintained at a temperature between 25-35°C with vigorous stirring. The uptake of hydrogen is monitored to ensure an approximately equimolar amount is consumed.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is neutralized with a suitable base (e.g., sodium carbonate).

-

Isolation and Purification: The aqueous solution is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is evaporated. The resulting crude 3-pyridinecarboxaldehyde is purified by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical and modern synthetic routes to pyridine aldehydes.

Caption: Timeline of key synthetic methodologies for pyridine aldehydes.

Caption: Major synthetic pathways to pyridine aldehydes.

Conclusion

The synthesis of pyridine aldehydes has evolved significantly from its early 20th-century origins. Initial methods, such as ozonolysis and multi-step degradations, have largely been supplanted by more efficient, scalable, and industrially viable processes. The vapor-phase catalytic oxidation of picolines and the controlled catalytic hydrogenation of cyanopyridines stand out as the cornerstones of modern production. Understanding the historical development of these synthetic routes provides valuable context for contemporary organic chemists and highlights the ongoing drive for efficiency, safety, and sustainability in chemical manufacturing. This guide serves as a comprehensive technical resource, offering both historical perspective and practical insights into the synthesis of these indispensable building blocks.

References

- 1. nbinno.com [nbinno.com]

- 2. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 3. Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 9. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 4,6-Dimethylnicotinaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4,6-dimethylnicotinaldehyde, a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. The presence of a reactive aldehyde group on the pyridine scaffold, substituted with two methyl groups, offers a unique platform for the generation of diverse molecular architectures relevant to medicinal chemistry and materials science. This document outlines key synthetic transformations and provides detailed, representative experimental protocols for the use of this compound in various organic synthesis reactions.

Overview of Reactivity

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic and other complex organic compounds. The aldehyde functionality is susceptible to nucleophilic attack, making it a key participant in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations involving this aldehyde include condensation reactions, Wittig-type olefinations, and reductive aminations, among others. These reactions allow for the elaboration of the pyridine core into scaffolds with potential biological activity.

Key Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly those with potential applications in drug discovery. The substituted pyridine motif is a common feature in many biologically active compounds. The aldehyde group provides a convenient handle for introducing molecular diversity.

Key Synthetic Transformations:

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are valuable precursors for various heterocyclic rings.

-

Wittig Reaction: Olefination to introduce carbon-carbon double bonds, allowing for the extension of the carbon framework.

-

Reductive Amination: Conversion of the aldehyde to an amine, enabling the introduction of diverse substituents through acylation or coupling reactions.

-

Multi-component Reactions: Its utility as a carbonyl component in reactions like the Biginelli or Hantzsch reactions allows for the rapid assembly of complex molecular scaffolds.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound. Researchers should note that reaction conditions may require optimization for specific substrates and scales.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((4,6-dimethylpyridin-3-yl)methylene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2]

Reaction Scheme:

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial Acetic Acid (for neutralization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (20 mL).

-

To this solution, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

The product may precipitate out of the solution. If not, slowly add a few drops of glacial acetic acid to neutralize the piperidine and induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain 2-((4,6-dimethylpyridin-3-yl)methylene)malononitrile.

Data Presentation: